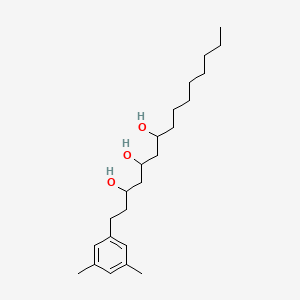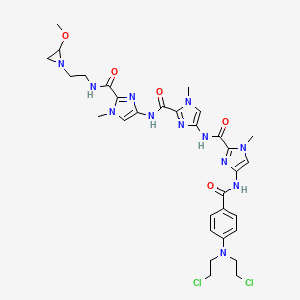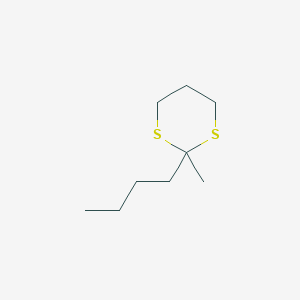![molecular formula C18H22O4 B12562233 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one CAS No. 192213-16-4](/img/structure/B12562233.png)
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a covalent inhibitor in cancer therapy, particularly targeting the KRAS G12C mutation
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one involves its binding to specific molecular targets. For instance, as a covalent inhibitor, it binds to the KRAS G12C protein at a mutated cysteine residue, disrupting the protein’s function and inhibiting cancer cell proliferation . This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another spirocyclic compound with similar inhibitory activity against KRAS G12C.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds also exhibit biological activity, including analgesic properties.
Uniqueness
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is unique due to its specific structural features and the presence of methoxy groups, which may influence its reactivity and binding properties
Properties
CAS No. |
192213-16-4 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(1,2-dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C18H22O4/c1-20-15(13-9-5-3-6-10-13)16(21-2)14-17(19)22-18(14)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
InChI Key |
OPEHKMISPRICOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C1=CC=CC=C1)OC)C2C(=O)OC23CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


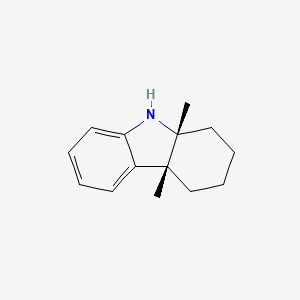

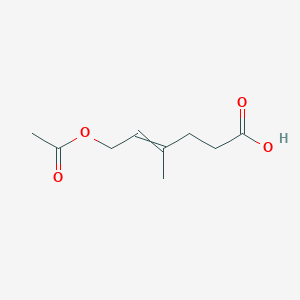
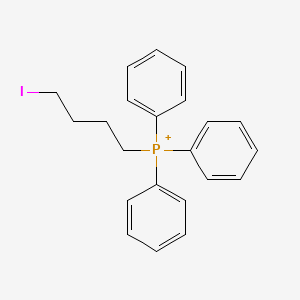
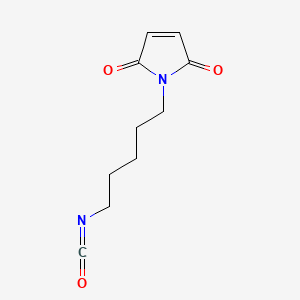


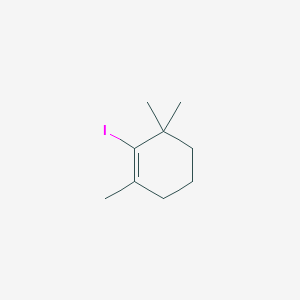
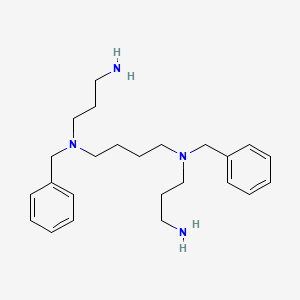
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
